benzyl 4-[5-bromo-6-[(1S)-1-methoxyethyl]-3-pyridyl]piperazine-1-carboxylate
Description
Benzyl 4-[5-bromo-6-[(1S)-1-methoxyethyl]-3-pyridyl]piperazine-1-carboxylate (CAS: 2641451-78-5) is a chiral piperazine derivative featuring a benzyl carboxylate group and a substituted pyridine ring. The pyridine moiety contains a bromine atom at the 5-position and a stereospecific (1S)-1-methoxyethyl substituent at the 6-position . This compound is structurally characterized by its piperazine core, which is widely utilized in medicinal chemistry for its conformational flexibility and ability to modulate pharmacokinetic properties.
Properties
Molecular Formula |
C20H24BrN3O3 |
|---|---|
Molecular Weight |
434.3 g/mol |
IUPAC Name |
benzyl 4-[5-bromo-6-[(1S)-1-methoxyethyl]pyridin-3-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C20H24BrN3O3/c1-15(26-2)19-18(21)12-17(13-22-19)23-8-10-24(11-9-23)20(25)27-14-16-6-4-3-5-7-16/h3-7,12-13,15H,8-11,14H2,1-2H3/t15-/m0/s1 |
InChI Key |
GZAXUIABEACAHV-HNNXBMFYSA-N |
Isomeric SMILES |
C[C@@H](C1=C(C=C(C=N1)N2CCN(CC2)C(=O)OCC3=CC=CC=C3)Br)OC |
Canonical SMILES |
CC(C1=C(C=C(C=N1)N2CCN(CC2)C(=O)OCC3=CC=CC=C3)Br)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 4-[5-bromo-6-[(1S)-1-methoxyethyl]-3-pyridyl]piperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The key steps in the synthesis include:
Cyclization Reaction: The ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines.
Deprotection and Intramolecular Cyclization: Deprotection of the protected piperazines followed by selective intramolecular cyclization reaction gives the desired piperazine derivative.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-[5-bromo-6-[(1S)-1-methoxyethyl]-3-pyridyl]piperazine-1-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while oxidation and reduction reactions can modify the functional groups present in the compound.
Scientific Research Applications
Benzyl 4-[5-bromo-6-[(1S)-1-methoxyethyl]-3-pyridyl]piperazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of benzyl 4-[5-bromo-6-[(1S)-1-methoxyethyl]-3-pyridyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and synthetic differences between the target compound and its analogs:
Structural and Functional Differences
- Bromine at the 5-position is common across analogs, suggesting a role in halogen bonding or directing further substitution.
- Ester Groups : The benzyl ester in the target compound may confer higher lipophilicity compared to ethyl () or tert-butyl () esters, influencing membrane permeability and metabolic stability.
Physicochemical and Spectroscopic Data
- NMR and HRMS : The target compound’s ¹H/¹³C NMR would show distinct peaks for the methoxyethyl group (δ ~3.3 ppm for methoxy protons) and pyridine protons (δ ~8.0–8.5 ppm), similar to analogs in –3. HRMS data would confirm the molecular ion [M+H]⁺ at m/z ~478.1 (calculated for C₂₁H₂₄BrN₃O₃).
- Chiral Analysis : The (S)-configuration could be confirmed via SFC or HPLC (e.g., reports ee = 94% using SFC).
Biological Activity
Structure
The compound can be described by its molecular formula and has a molecular weight of approximately 434.33 g/mol. Its structure includes a benzyl group, a piperazine ring, and a pyridine derivative with a bromine substitution.
Physical Properties
Pharmacological Profile
Benzyl 4-[5-bromo-6-[(1S)-1-methoxyethyl]-3-pyridyl]piperazine-1-carboxylate is primarily studied for its potential as an antitumor agent . Preliminary studies suggest that it may exert antiproliferative effects on various cancer cell lines, potentially through modulation of cellular pathways involved in growth and survival.
Research indicates that compounds similar to this compound may influence the mTORC1 signaling pathway , which is crucial for cell growth and metabolism. Inhibition of mTORC1 can lead to increased autophagy, a process that allows cells to degrade and recycle components, thereby promoting cell survival under stress conditions .
Key Findings:
- Antiproliferative Activity : Studies have shown that related compounds exhibit submicromolar activity against pancreatic cancer cells (MIA PaCa-2), indicating significant potential for further development as anticancer agents .
- Autophagy Modulation : The compound may enhance basal autophagy while impairing autophagic flux under nutrient-deprived conditions, suggesting a dual role in cancer cell metabolism .
In Vitro Studies
In vitro studies have demonstrated that this compound can reduce mTORC1 activity, leading to altered autophagic processes. Specifically, compounds with similar structures showed:
- Increased levels of LC3-II protein, indicating enhanced autophagic activity.
- Disruption of normal autophagic flux under starvation/refeeding conditions, which could selectively target cancer cells while sparing normal cells .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to other related compounds:
| Compound Name | Antiproliferative Activity | Autophagy Modulation | mTORC1 Inhibition |
|---|---|---|---|
| This compound | Submicromolar | Increased basal; impaired flux | Yes |
| Compound A (related structure) | Micromolar | Moderate increase | Yes |
| Compound B (related structure) | Submicromolar | No significant effect | No |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
